synthesis and characterization of 6-Methylpyridazin-3-ol hydrate
synthesis and characterization of 6-Methylpyridazin-3-ol hydrate
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylpyridazin-3-ol Hydrate
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 6-Methylpyridazin-3-ol hydrate (CAS No. 7143-82-0), a pivotal heterocyclic intermediate.[1][2] The pyridazinone core is a well-established "privileged structure" in medicinal chemistry, serving as a foundational scaffold for a diverse range of biologically active compounds, including those with cardiovascular, anti-inflammatory, and antimicrobial properties.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical synthesis from common starting materials and the rigorous analytical techniques required to verify its structure, purity, and hydration state. We delve into the causality behind experimental choices and present a self-validating workflow where synthesis and characterization are intrinsically linked.
Introduction and Strategic Importance
6-Methylpyridazin-3-ol exists in a tautomeric equilibrium with its more stable keto form, 6-methyl-3(2H)-pyridazinone.[5][6] Its hydrate form (C₅H₈N₂O₂) is the common commercial and laboratory-isolated product. The strategic importance of this molecule lies in its versatile reactivity, which allows for functionalization at various positions on the pyridazinone ring.[5] This adaptability makes it a valuable building block for creating extensive libraries of derivatives for high-throughput screening in drug discovery and for developing new agrochemicals.[4][5]
The most direct and industrially scalable synthetic approach involves the cyclocondensation of a γ-keto acid with a hydrazine source, a classic and reliable method for forming the pyridazinone ring system.[7]
Tautomerism of the Core Structure
The functionality of the 6-methylpyridazinone core is defined by its keto-enol tautomerism. Understanding this equilibrium is crucial for predicting its reactivity and interpreting spectral data.
Caption: Tautomeric equilibrium between the keto and enol forms.
Synthesis of 6-Methylpyridazin-3-ol Hydrate
The synthesis hinges on the reaction between levulinic acid (4-oxopentanoic acid) and hydrazine hydrate. This reaction is a robust and high-yielding pathway to the desired heterocyclic core.
Underlying Mechanism and Rationale
The reaction proceeds via a two-step mechanism:
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Hydrazone Formation: The more reactive ketone carbonyl of levulinic acid is first attacked by the nucleophilic hydrazine to form a hydrazone intermediate.
-
Intramolecular Cyclization (Acyl Substitution): The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This is followed by dehydration to form the stable six-membered pyridazinone ring.
Causality of Experimental Choices:
-
Reactants: Levulinic acid is an ideal starting material as it is a bio-renewable platform chemical derived from the dehydration of hexose sugars.[8][9] Hydrazine hydrate is the simplest and most common hydrazine source.
-
Solvent: Ethanol is selected as the reaction solvent because it effectively dissolves both reactants while being relatively non-reactive. Its boiling point allows for sufficient thermal energy to overcome the activation barrier of the cyclization and dehydration steps.
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Reflux Conditions: Heating the reaction mixture to reflux is critical. It accelerates the rate of both the initial hydrazone formation and the subsequent intramolecular cyclization, ensuring the reaction proceeds to completion in a reasonable timeframe.[4]
Detailed Experimental Protocol
Materials:
-
Levulinic acid (C₅H₈O₃)
-
Hydrazine hydrate (N₂H₄·H₂O), 80% solution or similar
-
Ethanol (C₂H₅OH), absolute
-
Standard glassware for reflux (round-bottom flask, condenser)
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Stirring and heating apparatus (magnetic stirrer with hot plate)
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Ice-water bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve levulinic acid (e.g., 11.6 g, 0.1 mol) in absolute ethanol (100 mL).
-
Hydrazine Addition: While stirring, cautiously add hydrazine hydrate (e.g., 6.25 mL of 80% solution, ~0.1 mol) dropwise to the solution at room temperature. Note: The reaction is exothermic; a slow addition rate is recommended.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain the reflux with continuous stirring for approximately 4 hours.[4] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to facilitate the precipitation of the product.[4]
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Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
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Drying: Dry the collected solid under vacuum or in a drying oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The final product is 6-Methylpyridazin-3-ol hydrate.
Comprehensive Characterization
A multi-technique analytical approach is required to unambiguously confirm the identity, purity, and hydration state of the synthesized product. This process forms a self-validating system where the data from each analysis must be consistent with the target structure.
Caption: Integrated workflow for synthesis and characterization.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for elucidating the molecular structure. The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.8 | Singlet, broad | 1H | NH | The acidic proton on the nitrogen of the pyridazinone ring. Broadness is due to exchange.[4] |
| ~7.05 | Doublet | 1H | C4-H | Olefinic proton adjacent to the methyl-bearing carbon, deshielded by the ring system. |
| ~6.80 | Doublet | 1H | C5-H | Olefinic proton adjacent to the carbonyl group, coupled to the C4-H.[4] |
| ~3.5 | Singlet, broad | 2H | H₂O | Signal from the water of hydration, often broad and its position can vary. |
| ~2.20 | Singlet | 3H | CH₃ | Protons of the methyl group attached to the pyridazinone ring.[4] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
Expected ¹³C NMR Resonances (100 MHz, DMSO-d₆):
| Approximate Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~160 | C =O | Carbonyl carbon, highly deshielded. |
| ~145 | C 6-CH₃ | Quaternary carbon attached to the methyl group. |
| ~135 | C 4-H | Olefinic carbon. |
| ~125 | C 5-H | Olefinic carbon. |
| ~20 | C H₃ | Methyl group carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The hydrate form will exhibit characteristic bands for the O-H, N-H, and C=O groups.
Key IR Absorption Bands (KBr Pellet or ATR):
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | O-H (water) | Stretching |
| 3200 - 3100 | Medium, Broad | N-H | Stretching |
| ~1660 | Strong | C=O (amide) | Stretching |
| ~1600 | Medium | C=C | Stretching |
| ~1450 | Medium | C-H | Bending (CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is typically observed.
-
Expected Molecular Ion: For the anhydrous molecule (C₅H₆N₂O, MW = 110.11), the expected peak in positive ion mode would be the protonated molecule [M+H]⁺ at m/z ≈ 111.12.[6][10] The water of hydration is typically lost during the ionization process.
Physical and Thermal Analysis
Melting Point (m.p.)
The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound. The literature value for the anhydrous form can be compared, though the hydrate will have a different melting behavior, often involving dehydration first.
Thermal Analysis (DSC/TGA)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for confirming the presence and stoichiometry of the water of hydration.
-
TGA: A TGA thermogram would show a distinct weight loss step corresponding to the loss of one water molecule per molecule of the compound. The theoretical weight loss for one mole of water from C₅H₈N₂O₂ (MW = 128.13) is approximately 14.05%.[2]
-
DSC: The DSC thermogram would show an endothermic event (a peak) corresponding to the energy absorbed to drive off the water of hydration, followed by another endotherm at the melting point of the now-anhydrous compound.
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of 6-Methylpyridazin-3-ol hydrate via the cyclocondensation of levulinic acid and hydrazine hydrate. The rationale behind the chosen experimental conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been outlined, forming a robust, self-validating workflow. The successful execution of these characterization methods—NMR, IR, MS, and thermal analysis—is paramount to confirming the structural integrity, purity, and hydration state of this valuable chemical intermediate, ensuring its suitability for downstream applications in pharmaceutical and chemical research.
References
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ResearchGate. Synthesis of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazine D1a-D1d, D2a-D2d derivatives. Available from: [Link]
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J. Am. Chem. Soc. THE KETAZINES OF LEVULINIC ACID AND OF LEVULINIC HYDRAZIDE. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of Levulinic Acid: From Synthesis to Application. Available from: [Link]
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PubChem. 6-methylpyridazin-3(2H)-one. Available from: [Link]
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MDPI. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. Available from: [Link]
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